molecular formula C9H10N4OS2 B5120108 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5120108
M. Wt: 254.3 g/mol
InChI Key: JBJFFQXGQKLIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has shown potential in scientific research. It is also known as DMPTT and belongs to the class of thiazolidinones. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of DMPTT involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in various cellular processes, including DNA synthesis and repair. By inhibiting TrxR, DMPTT can induce cell death in cancer cells and reduce inflammation in diabetic patients.
Biochemical and Physiological Effects:
DMPTT has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit inflammation. It has also been shown to improve glucose metabolism and reduce insulin resistance in diabetic patients.

Advantages and Limitations for Lab Experiments

DMPTT has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been shown to have low toxicity and is well tolerated in animal studies. However, one limitation is that DMPTT is not very soluble in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of DMPTT. One area of interest is in the development of DMPTT analogs with improved solubility and potency. Another direction is in the study of DMPTT in combination with other anticancer or antidiabetic agents. Additionally, the use of DMPTT in other disease areas, such as neurodegenerative disorders, is an area of potential future research.
In conclusion, DMPTT is a promising chemical compound that has shown potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting target for further study.

Synthesis Methods

The synthesis of DMPTT involves the reaction of 4,6-dimethyl-2-pyrimidinamine with carbon disulfide and chloroacetic acid. The resulting product is then treated with sodium hydroxide to obtain DMPTT. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

DMPTT has been studied for its potential use in various scientific research applications. One of the major areas of interest is in the field of cancer research. Studies have shown that DMPTT has antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-5-3-6(2)11-8(10-5)12-13-7(14)4-16-9(13)15/h3H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJFFQXGQKLIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)CSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one

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